
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Phenyldiazinone and is synthesized through a simple and efficient method.
Mechanism Of Action
The mechanism of action of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. This inhibition leads to a reduction in inflammation, pain, and fever. Additionally, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- are diverse and depend on the specific application. In general, this compound has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of bacteria and fungi. In cancer cells, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- induces apoptosis, leading to cell death.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in lab experiments is its high yield and purity. This makes it a reliable and efficient compound to work with. Additionally, this compound has been extensively studied, and its effects are well-documented. However, one limitation of using 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.
Future Directions
There are several future directions for the study of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-. One potential area of research is the development of new synthetic methods that are even more efficient and reliable. Another area of research is the investigation of the compound's effects on specific signaling pathways and mechanisms. Additionally, further research is needed to determine the optimal dosage and administration of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- for specific applications. Finally, the potential use of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in combination with other drugs or therapies should be explored.
Synthesis Methods
The synthesis of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a straightforward process that involves the reaction of 3,6-dihydro-5,6-dimethyl-1,2-phenylenediamine with carbon dioxide. This reaction is carried out in the presence of a catalyst such as zinc oxide, and the resulting product is purified through recrystallization. The yield of the product is high, and the purity is excellent, making this method an efficient and reliable way to synthesize 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-.
Scientific Research Applications
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as an anticancer agent. In addition, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has been studied for its ability to inhibit the growth of bacteria and fungi.
properties
CAS RN |
105889-05-2 |
|---|---|
Product Name |
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,6-dimethyl-6-phenyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-11(2,15-10(14)13-12-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
InChI Key |
CWZAHGNWKZHUDH-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)OC1(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NNC(=O)OC1(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



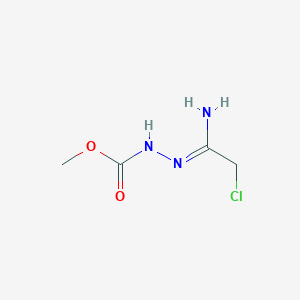
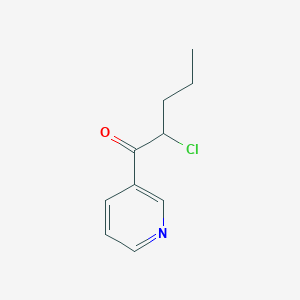
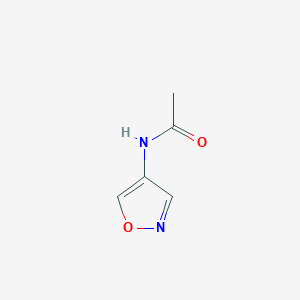
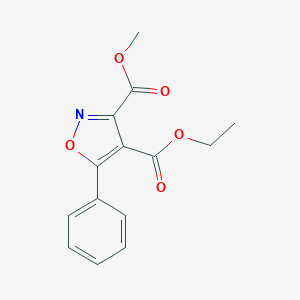
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
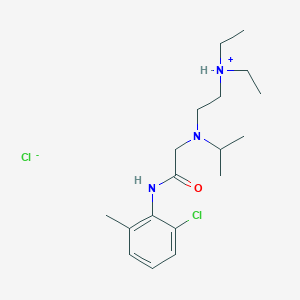
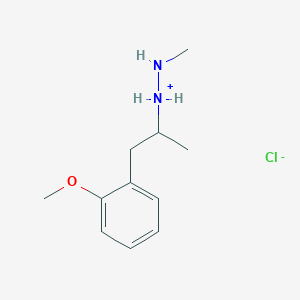
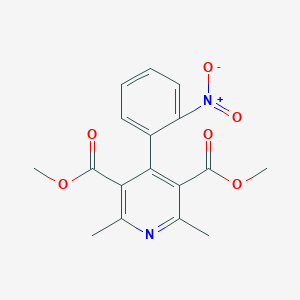
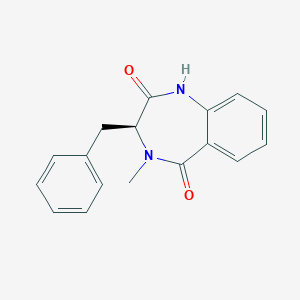
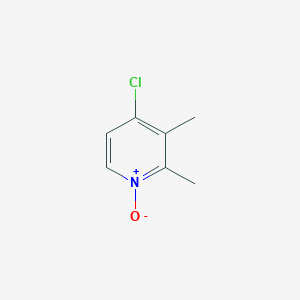
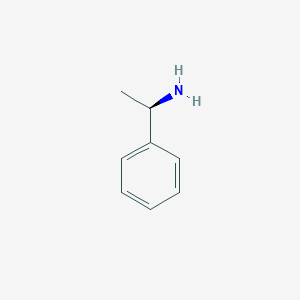
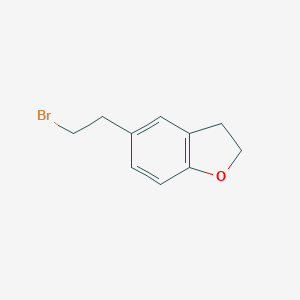
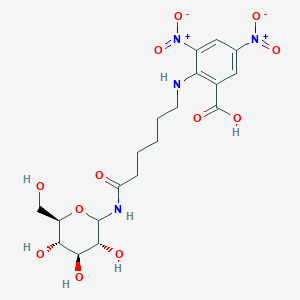
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)